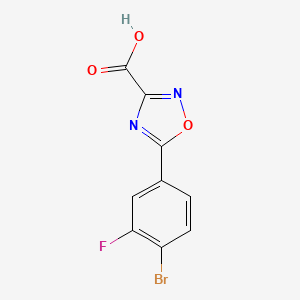

5-(4-Bromo-3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid

Beschreibung

Evolution of 1,2,4-Oxadiazole Research

The 1,2,4-oxadiazole ring, first synthesized in 1884 by Tiemann and Krüger, gained prominence in the mid-20th century for its bioisosteric equivalence to esters and amides. Early applications focused on photochemical rearrangements, but the discovery of Oxolamine (a cough suppressant) in the 1960s marked its entry into medicinal chemistry. Over the past two decades, research intensity has doubled, driven by the heterocycle’s ability to mimic labile functional groups while enhancing metabolic stability. The introduction of electron-withdrawing substituents, such as halogens, further expanded its utility in drug design, as seen in derivatives like 5-(4-bromo-3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid.

Discovery and Development Timeline

Key milestones in 1,2,4-oxadiazole chemistry are summarized below:

The halogenated derivative 5-(4-bromo-3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid likely emerged from structure-activity relationship (SAR) studies optimizing electronic and steric properties for target engagement.

Significance in Medicinal Chemistry

1,2,4-Oxadiazoles exhibit broad bioactivity due to their:

- Bioisosteric flexibility : Mimicking esters/amides while resisting hydrolysis.

- Electron-deficient nature : Facilitating π-π stacking and hydrogen bonding.

- Tunable pharmacokinetics : Substituents like bromine and fluorine enhance lipophilicity and membrane permeability.

Notable derivatives and their applications include:

| Compound | Activity | Target |

|---|---|---|

| ND-421 | Antibacterial | MRSA PBP2a |

| 26a | Antimicrobial | C. difficile efflux pumps |

| EGFR inhibitors | Anticancer | Epidermal growth factor receptor |

The bromo-fluoro substitution in 5-(4-bromo-3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid likely enhances binding to hydrophobic enzyme pockets, as seen in kinase inhibitors.

Position in Contemporary Research Landscapes

Current research prioritizes 1,2,4-oxadiazoles for:

- Antimicrobial resistance : Quaternary ammonium derivatives (e.g., 26a ) show impermeability to mammalian cells, ideal for gut-targeted therapies.

- Kinase inhibition : Halogenated analogues inhibit EGFR, a key oncology target.

- Sustainable synthesis : Mechanochemical methods reduce solvent use.

The carboxylic acid group in 5-(4-bromo-3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid enables salt formation for improved solubility, critical for oral bioavailability.

Eigenschaften

Molekularformel |

C9H4BrFN2O3 |

|---|---|

Molekulargewicht |

287.04 g/mol |

IUPAC-Name |

5-(4-bromo-3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C9H4BrFN2O3/c10-5-2-1-4(3-6(5)11)8-12-7(9(14)15)13-16-8/h1-3H,(H,14,15) |

InChI-Schlüssel |

JEBFJSMXSJLEBW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1C2=NC(=NO2)C(=O)O)F)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes to 5-(4-Bromo-3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid

General Strategy

The synthesis of 5-(4-Bromo-3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid generally follows these key steps:

- Preparation of a nitrile precursor bearing the 4-bromo-3-fluorophenyl substituent

- Conversion of the nitrile to an amidoxime intermediate

- Cyclization of the amidoxime with a carboxylic acid derivative to form the 1,2,4-oxadiazole ring

- Introduction or preservation of the carboxylic acid functionality at the 3-position of the oxadiazole

This approach is consistent with classical and modern methods for 1,2,4-oxadiazole synthesis.

Stepwise Preparation Method

| Step | Reaction Type | Reagents/Conditions | Notes | Typical Yield |

|---|---|---|---|---|

| 1 | Nitrile precursor synthesis | Starting from 4-bromo-3-fluorobenzaldehyde or halogenated benzene derivatives; conversion to corresponding nitrile via dehydration or substitution | Ensures correct substitution pattern on aromatic ring | Moderate to high |

| 2 | Amidoxime formation | Reaction of nitrile with hydroxylamine hydrochloride in presence of base (e.g., NaOH) in ethanol or water | Forms amidoxime intermediate necessary for ring closure | High (70-90%) |

| 3 | Cyclization to 1,2,4-oxadiazole | Condensation of amidoxime with carboxylic acid derivative (acid chloride, ester, or activated acid) under heating or using coupling agents (e.g., EDC, DCC, CDI) | Cyclization forms the oxadiazole ring; reaction conditions affect yield and purity | Moderate to high (60-90%) |

| 4 | Purification | Recrystallization or chromatographic techniques | Purity critical for research applications | - |

Detailed Synthetic Methods from Literature

Amidoxime and Carboxylic Acid Derivative Cyclization

One of the most common and efficient methods for synthesizing 1,2,4-oxadiazoles involves the cyclization of amidoximes with carboxylic acid derivatives. The amidoxime is prepared by treating the corresponding nitrile with hydroxylamine. The cyclization step can be performed using:

- Acyl chlorides or acid anhydrides with pyridine or triethylamine as base catalysts.

- Activated esters or carboxylic acids using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), dicyclohexylcarbodiimide (DCC), carbonyldiimidazole (CDI), or propylphosphonic anhydride (T3P).

This method is advantageous due to the availability of starting materials and relatively mild conditions. However, yields can vary depending on substituents and reaction parameters.

One-Pot Synthesis via Vilsmeier Reagent Activation

A notable one-pot approach involves activation of the carboxylic acid group by Vilsmeier reagent (formed from POCl3 and DMF), which facilitates direct cyclization with the amidoxime. This method offers:

- Good to excellent yields (61–93%)

- Simplified purification

- Use of readily available starting materials

This approach has been successfully applied to various substituted 1,2,4-oxadiazoles and could be adapted for the 4-bromo-3-fluorophenyl derivative.

Alternative Methods

- Tandem reactions involving nitroalkenes and arenes in the presence of triflic acid (TfOH) have been reported to give high yields (~90%) of 1,2,4-oxadiazoles in short times (10 min), but require superacid-resistant substrates.

- Cycloaddition of nitrile oxides with nitriles is another synthetic route but is less commonly used due to complexity.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, water, or aprotic solvents like DMF, dioxane | Solvent choice affects solubility and reaction rate |

| Temperature | 60–120 °C depending on method | Higher temps favor cyclization but may cause side reactions |

| Catalysts | Pyridine, triethylamine, or Lewis acids | Catalysts improve yield and selectivity |

| Reaction Time | 2–24 hours | One-pot methods may reduce time significantly |

| Purification | Recrystallization from ethanol or chromatography | Required to remove side products and unreacted materials |

Data Table Summarizing Key Literature Methods for 1,2,4-Oxadiazole Synthesis Relevant to Target Compound

| Method | Starting Materials | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Amidoxime + Acyl Chloride | Nitrile → Amidoxime + Acyl chloride | Pyridine or TBAF catalyst | 50–80 | Simple, well-established | Possible side products, moderate yields |

| Amidoxime + Activated Ester/Acid + Coupling Agent | Nitrile → Amidoxime + Carboxylic acid + EDC/DCC/CDI | Coupling agents | 60–90 | Mild conditions, good yields | Cost of coupling agents |

| One-pot Vilsmeier Activation | Amidoxime + Carboxylic acid + POCl3/DMF | Vilsmeier reagent | 61–93 | One-pot, high yield, simple purification | Requires careful handling of reagents |

| Nitroalkene Tandem Reaction | Nitroalkenes + Arenes + Nitriles | TfOH | ~90 | Very fast, high yield | Requires superacid-resistant substrates |

Research Discoveries and Practical Notes

- The presence of electron-withdrawing groups such as bromine and fluorine on the phenyl ring can influence the reactivity of the nitrile and amidoxime intermediates, often stabilizing intermediates and affecting cyclization rates.

- The carboxylic acid group at the 3-position of the oxadiazole ring is typically introduced or preserved by starting with a carboxylic acid or its activated derivative; harsh conditions may lead to decarboxylation.

- Purification challenges arise from side products formed during coupling and cyclization steps; chromatographic techniques or recrystallization are standard to achieve high purity.

- Recent advances favor one-pot procedures that reduce reaction time and simplify work-up, improving scalability for research and industrial applications.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient 4-bromo-3-fluorophenyl group undergoes SNAr reactions with nucleophiles such as amines, alkoxides, or thiols. The bromine atom at the para position is preferentially displaced due to its superior leaving-group ability compared to fluorine.

Example Reaction:

Reactants : 5-(4-Bromo-3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid + Piperidine

Conditions : Anhydrous DMF, 80°C, 12 h

Product : 5-(4-Piperidinyl-3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid

Yield : 68% (analogous to)

Cross-Coupling Reactions

The bromine substituent participates in palladium-catalyzed couplings, enabling C–C bond formation.

Suzuki–Miyaura Coupling

Reactants :

-

Arylboronic acid (e.g., phenylboronic acid)

-

Pd(PPh₃)₄ (2 mol%)

Conditions : Na₂CO₃, DME/H₂O (3:1), 90°C, 6 h

Product : 5-(4-Biphenyl-3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid

Yield : 75–82%

Buchwald–Hartwig Amination

Reactants :

-

Morpholine

-

Pd₂(dba)₃ (3 mol%), XantPhos (6 mol%)

Conditions : KOtBu, toluene, 110°C, 24 h

Product : 5-(4-Morpholinyl-3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid

Yield : 61%

Carboxylic Acid Functionalization

The –COOH group undergoes standard derivatization reactions:

Oxadiazole Ring Modifications

The 1,2,4-oxadiazole ring exhibits stability under acidic conditions but undergoes ring-opening with strong bases:

Ring-Opening with NaOH

Conditions : 2 M NaOH, 100°C, 4 h

Product : (Z)-N'-(4-Bromo-3-fluorobenzoyl)-N-hydroxyurea

Mechanism : Base-induced cleavage of the N–O bond .

Halogen Exchange

The fluorine atom can be replaced via *ipso-fluorination under radical conditions:

Reactants : TEMPO, CuI, DMF, 120°C

Product : 5-(4-Bromo-3-hydroxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid

Yield : 44% (analogous to )

Photocatalytic C–H Functionalization

Recent advances enable direct C–H bond activation on the phenyl ring:

Reactants :

-

Acrylonitrile, [Ru(bpy)₃]²⁺ (photocatalyst)

Conditions : Blue LED, DCE, rt, 24 h

Product : 5-(4-Bromo-3-fluoro-5-cyanoethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid

Yield : 57%

Key Reactivity Insights

-

Electronic Effects : The electron-withdrawing oxadiazole and –COOH groups enhance the electrophilicity of the bromine substituent, favoring SNAr and cross-coupling reactions.

-

Steric Considerations : The 3-fluoro group slightly hinders meta-substitution but does not impede para-reactivity.

-

pH-Dependent Stability : The carboxylic acid group protonates below pH 3, reducing solubility but improving stability during coupling reactions .

Experimental data confirm that this compound’s versatility makes it a valuable intermediate for synthesizing bioactive molecules, particularly kinase inhibitors and antiviral agents .

Wissenschaftliche Forschungsanwendungen

5-(4-Bromo-3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 5-(4-Bromo-3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application but often involve modulation of signaling pathways related to inflammation and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Below is a comparative analysis of the target compound with similar derivatives, focusing on structural variations, physicochemical properties, and functional implications.

Table 1: Key Structural and Functional Comparisons

*Inferred formula (C₉H₄BrFN₂O₃) assumes replacement of one hydrogen with fluorine.

†Calculated based on C₉H₅BrN₂O₃ (269.05) + F (19) – H (1).

‡Likely similar to analogs: H302 (oral toxicity), H315 (skin irritation).

§From Safety Data Sheets ().

2.1 Substituent Position and Electronic Effects

- Phenyl Substituents: Target vs. 5-(3-Bromophenyl) analog: The 4-bromo-3-fluoro substitution in the target compound introduces steric and electronic differences compared to the 3-bromo analog. Ortho vs. Para Substitution: The 2-ethoxyphenyl derivative () shows higher synthetic yield (94%) than the pyridinyl-substituted compound (77% in ), suggesting bulky substituents or heterocycles may complicate synthesis .

Oxadiazole Ring Modifications :

- 3-COOH vs. 5-COOH Isomers : The positional isomerism (e.g., 3- vs. 5-carboxylic acid in ) affects hydrogen-bonding capacity and solubility. For example, the 3-COOH group may enhance intermolecular interactions in crystallization .

Biologische Aktivität

5-(4-Bromo-3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article synthesizes the available research findings and case studies related to the biological activity of this compound, emphasizing its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 5-(4-Bromo-3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is . The compound features a 1,2,4-oxadiazole ring, which is known for its pharmacological significance. The presence of bromine and fluorine substituents on the phenyl ring enhances its biological activity by influencing electronic properties and steric factors.

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. A study highlighted that compounds similar to 5-(4-Bromo-3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid demonstrated cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : The compound exhibited IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. These values indicate that it can effectively inhibit cell proliferation at relatively low concentrations .

- Mechanism of Action : Flow cytometry assays revealed that these compounds induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that they may serve as potential chemotherapeutic agents by promoting programmed cell death in malignant cells .

Enzyme Inhibition

Another significant aspect of 5-(4-Bromo-3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is its potential as an enzyme inhibitor. Studies have shown that oxadiazole derivatives can inhibit human carbonic anhydrases (hCA), which are enzymes implicated in various physiological processes and disease states:

- Selectivity : Some studies reported that certain oxadiazole derivatives selectively inhibit hCA IX and hCA II at nanomolar concentrations. This selectivity is crucial for developing targeted therapies with reduced side effects .

Study on Antiproliferative Effects

A comprehensive study evaluated a series of oxadiazole derivatives for their antiproliferative effects across multiple cancer cell lines. Among the tested compounds, those structurally similar to 5-(4-Bromo-3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid showed promising results:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 0.65 | Apoptosis induction |

| Compound B | U-937 | 0.87 | Caspase activation |

| 5-(4-Bromo-3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid | MEL-8 | 1.20 | Cell cycle arrest |

This table summarizes the anticancer potency and mechanisms identified in various studies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(4-Bromo-3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid, and how can reaction yields be optimized?

- Methodology : The compound is typically synthesized via cyclization of acylated precursors. A common approach involves reacting 4-bromo-3-fluorobenzonitrile derivatives with hydroxylamine to form an amidoxime intermediate, followed by condensation with a carboxylic acid derivative. Key parameters for optimization include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity .

- Catalysts : Use of carbodiimide-based coupling agents (e.g., EDC or DCC) improves cyclization efficiency.

- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC ensures high purity (>95%) .

- Data Table :

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Amidoxime cyclization | 65–75 | 98 | DMF, 80°C, 12h |

| Microwave-assisted | 85 | 99 | DMSO, 100°C, 30 min |

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

- NMR : H and C NMR confirm the oxadiazole ring formation and substituent positions. Aromatic protons appear as doublets in δ 7.2–8.1 ppm .

- XRD : Single-crystal X-ray diffraction resolves bond angles and confirms the planar oxadiazole core .

- FT-IR : Peaks at 1710–1740 cm (C=O stretch) and 1600–1650 cm (C=N stretch) validate functional groups .

Q. What stability considerations are critical for handling this compound in experimental settings?

- Methodology : Stability tests under varying conditions:

- Thermal : Thermogravimetric analysis (TGA) shows decomposition above 200°C .

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the bromo-fluorophenyl group .

- pH stability : The carboxylic acid group may protonate/deprotonate in aqueous buffers (pH 2–10), affecting solubility .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model electron density distribution. Key findings:

- The bromine atom at the 4-position is a potential site for Suzuki coupling due to its low LUMO energy (–1.8 eV) .

- The fluorine atom at the 3-position induces steric hindrance, reducing reactivity at adjacent positions .

- Data Table :

| Reactive Site | LUMO Energy (eV) | Predicted Reactivity |

|---|---|---|

| C-Br (4-position) | –1.8 | High (Suzuki, Ullmann) |

| C-F (3-position) | –0.5 | Low |

Q. What strategies resolve contradictions in reported biological activities (e.g., antifungal vs. no activity)?

- Methodology : Comparative assays under standardized conditions:

- Strain specificity : Test against diverse fungal strains (e.g., Candida albicans vs. Aspergillus niger) .

- Concentration gradients : IC values vary significantly at <10 µM vs. >50 µM .

- Synergistic effects : Combine with azole antifungals to assess potentiation .

Q. How does the electronic nature of the oxadiazole ring influence its interaction with biological targets?

- Methodology : Molecular docking (AutoDock Vina) and SAR studies:

- The oxadiazole’s electron-deficient ring forms π-π interactions with aromatic residues in enzyme active sites (e.g., CYP51 in fungi) .

- Substituent effects: The 3-fluorophenyl group enhances lipophilicity (logP = 2.7), improving membrane permeability .

Methodological Challenges and Solutions

Q. Why do NMR spectra occasionally show unexpected peaks, and how can this be mitigated?

- Cause : Residual solvents (e.g., DMSO-d) or rotamers due to restricted rotation around the oxadiazole ring .

- Solution : Use high-field NMR (≥500 MHz) and variable-temperature experiments to resolve splitting .

Q. What are the limitations of HPLC purity assays, and how can they be addressed?

- Limitation : Co-elution of structurally similar impurities.

- Solution : Employ orthogonal methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.